molecular formula C19H12Cl2N6 B12210776 3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12210776
M. Wt: 395.2 g/mol
InChI Key: GWBLGZQLHXDVNO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[5,4-d]pyrimidine structure, followed by the introduction of the dichlorophenyl and methylphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

Compared to similar compounds, 3-(3,4-Dichlorophenyl)-7-(3-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its unique structural features and the presence of both dichlorophenyl and methylphenyl groups

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-3-2-4-12(7-11)17-24-25-19-14-9-23-27(18(14)22-10-26(17)19)13-5-6-15(20)16(21)8-13/h2-10H,1H3

InChI Key

GWBLGZQLHXDVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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